(2E)-6,7-dimethyl-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2E)-6,7-dimethyl-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6,7-dimethyl-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the nitrobenzylidene group and the piperidinyl substituent. Common reagents used in these reactions include thionyl chloride, nitrobenzaldehyde, and methylpiperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-6,7-dimethyl-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2E)-6,7-dimethyl-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-6,7-dimethyl-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-6,7-dimethyl-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: shares structural similarities with other thiazolo[3,2-a]benzimidazole derivatives.
Other compounds: Similar compounds include those with different substituents on the piperidinyl group or variations in the nitrobenzylidene moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2E)-6,7-dimethyl-2-[[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C24H24N4O3S/c1-14-6-8-26(9-7-14)19-5-4-17(12-21(19)28(30)31)13-22-23(29)27-20-11-16(3)15(2)10-18(20)25-24(27)32-22/h4-5,10-14H,6-9H2,1-3H3/b22-13+ |
InChI Key |
DUCBGKXNPZMMAP-LPYMAVHISA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)/C=C/3\C(=O)N4C5=C(C=C(C(=C5)C)C)N=C4S3)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C=C3C(=O)N4C5=C(C=C(C(=C5)C)C)N=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
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